2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, trifluoromethylthio, and triazolopyridine moieties in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction typically takes place at 140°C and results in high yields within a short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer, cardiovascular disorders, and diabetes.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.
Material Science: It has applications in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine moiety allows the compound to bind effectively to these targets, modulating their activity. For example, it can act as an inverse agonist for RORγt or inhibit kinases like JAK1 and JAK2 . These interactions disrupt the normal signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These are structurally similar and are used in similar applications, including medicinal chemistry and material science.
Uniqueness
2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C13H7BrF3N3S |
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Molecular Weight |
374.18 g/mol |
IUPAC Name |
2-bromo-8-[4-(trifluoromethylsulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H7BrF3N3S/c14-12-18-11-10(2-1-7-20(11)19-12)8-3-5-9(6-4-8)21-13(15,16)17/h1-7H |
InChI Key |
BSOVAWQWIYEOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)C3=CC=C(C=C3)SC(F)(F)F |
Origin of Product |
United States |
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